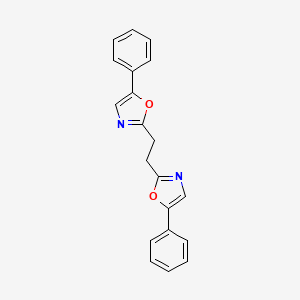
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chloromethyl groups and three methyl groups are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene can be synthesized through the chloromethylation of 2,4,5-trimethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + 2 \text{CH}2\text{O} + 2 \text{HCl} \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,4,5-trimethylbenzene.
科学的研究の応用
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving chloromethyl groups.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of polymers and resins, where it acts as a cross-linking agent.
作用機序
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar structure but lacks the three methyl groups.
1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Similar structure with different positions of the chloromethyl and methyl groups.
1,3,5-Tris(chloromethyl)benzene: Contains three chloromethyl groups instead of two.
Uniqueness
1,3-Bis(chloromethyl)-2,4,5-trimethylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical synthesis processes.
特性
CAS番号 |
31344-99-7 |
|---|---|
分子式 |
C11H14Cl2 |
分子量 |
217.13 g/mol |
IUPAC名 |
1,3-bis(chloromethyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-10(5-12)9(3)11(6-13)8(7)2/h4H,5-6H2,1-3H3 |
InChIキー |
HAWQFNDTDKIEQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)CCl)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



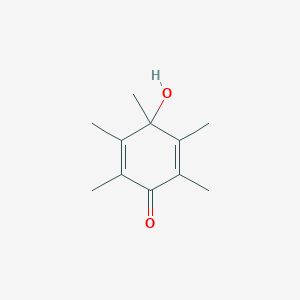
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
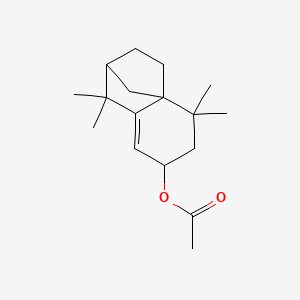

![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
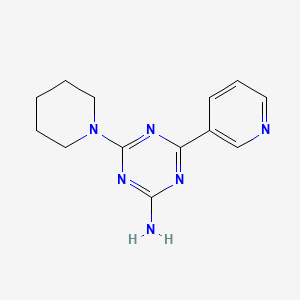
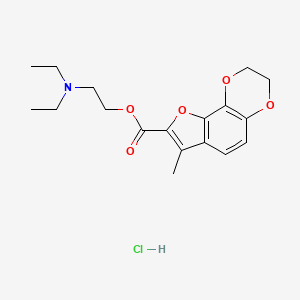
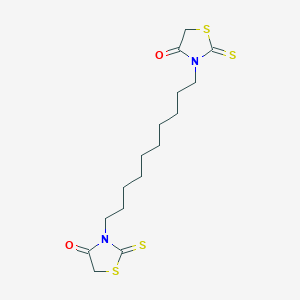
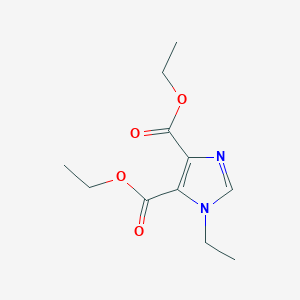
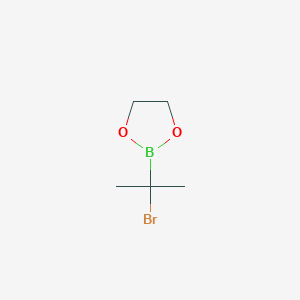
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
